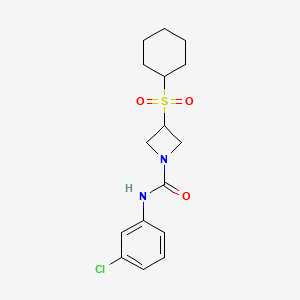
N-(3-chlorophenyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(3-chlorophenyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide is a chemically synthesized molecule that likely contains an azetidine ring, a common structural motif in medicinal chemistry due to its unique chemical properties and biological activity. The presence of a sulfonyl group and a chlorophenyl moiety suggests potential for interactions with biological targets, possibly leading to various biological activities.
Synthesis Analysis
The synthesis of azetidine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of azetidine-2,4-diones involves photocyclization of N-formyl-N-methyl α,β-unsaturated amides, which proceeds via intramolecular hydrogen abstraction to yield high yields of the desired products . Similarly, azetidinecarboxamides can be synthesized from phenothiazine derivatives through a series of reactions including alkylation, reaction with urea, and subsequent treatment with chloroacetyl chloride . These methods demonstrate the versatility of synthetic approaches to azetidine derivatives.
Molecular Structure Analysis
The molecular structure of azetidine derivatives is characterized by the presence of a four-membered azetidine ring. The substitution pattern on the ring, such as the presence of an N-arylsulfonyl group, can significantly influence the molecule's properties and reactivity . The molecular structure is often confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry .
Chemical Reactions Analysis
Azetidine derivatives can undergo various chemical reactions. For example, functionalized N-arylsulfonyl aziridines, which are structurally related to azetidines, can be synthesized from α,β-unsaturated compounds using dichloroarylsulfonamides as a nitrogen source, followed by cyclization . Additionally, azetidine rings can be formed through addition reactions with sulfenyl and sulfinyl chlorides, as demonstrated in the synthesis of sulfenamides and sulfinamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. For instance, the presence of chlorophenyl groups can lead to extensive intramolecular hydrogen bonding, which can stabilize the molecule's structure . The electronic properties of the substituents, such as the electron-withdrawing sulfonyl group, can also affect the molecule's reactivity and interactions with biological targets.
Scientific Research Applications
Activated Monomer Polymerization
In the study of polymer science, azetidine derivatives, including those similar to N-(3-chlorophenyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide, have been found to undergo activated monomer polymerization. This process allows for the creation of polymers with unique properties, such as semi-crystalline structures and amorphous forms, depending on the reaction conditions and the type of monomers used. Such polymers could have applications in various industries, including materials science and engineering (Reisman et al., 2020).
Synthesis of Functionalized Aziridines
Azetidine derivatives serve as precursors in the synthesis of functionalized aziridines, which are valuable in medicinal chemistry and synthetic organic chemistry. These compounds can be designed to contain various functional groups, making them versatile intermediates for further chemical transformations. This versatility underscores the importance of azetidine derivatives in synthesizing compounds with potential biological activities (Nadir & Singh, 2004).
Antidepressant and Nootropic Agents
Research into N-arylsulfonyl azetidine derivatives has shown potential in the development of new antidepressant and nootropic agents. Certain azetidine compounds have demonstrated significant activity in pharmacological models, suggesting their utility in treating central nervous system disorders. This area of study highlights the therapeutic potential of azetidine derivatives in neuropsychiatric and cognitive disorders (Thomas et al., 2016).
Agricultural Chemistry
In agricultural chemistry, azetidine derivatives are explored for their herbicidal properties. Specific N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, related to the core structure of N-(3-chlorophenyl)-3-(cyclohexylsulfonyl)azetidine-1-carboxamide, have been synthesized and investigated for their potential as selective herbicides. This research suggests the application of such compounds in developing new agricultural chemicals (Hoppenstand & Hsiao, 1988).
properties
IUPAC Name |
N-(3-chlorophenyl)-3-cyclohexylsulfonylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3S/c17-12-5-4-6-13(9-12)18-16(20)19-10-15(11-19)23(21,22)14-7-2-1-3-8-14/h4-6,9,14-15H,1-3,7-8,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHAJULPVYIHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2551036.png)
![(2S)-3-methyl-2-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid](/img/structure/B2551041.png)
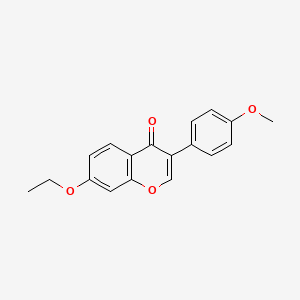
![N-(1-((1H-benzo[d]imidazol-2-yl)amino)-3-methyl-1-oxopentan-2-yl)-3-chlorobenzamide](/img/structure/B2551043.png)
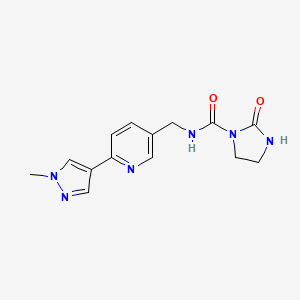
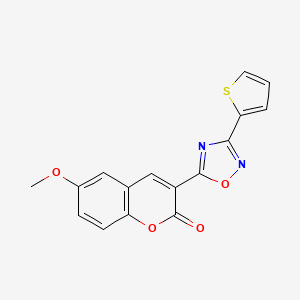
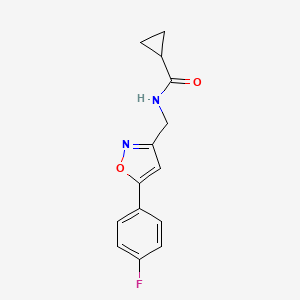

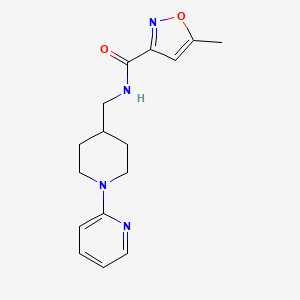
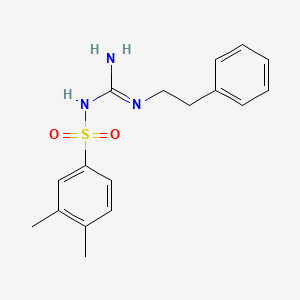
![3-((2-chloro-6-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2551054.png)
![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2551056.png)
![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2551057.png)
![N-ethyl[1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]p yridino[1,2-a]pyrimidin-3-yl)]carboxamide](/img/structure/B2551058.png)